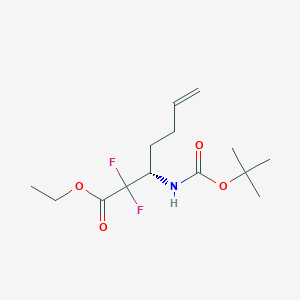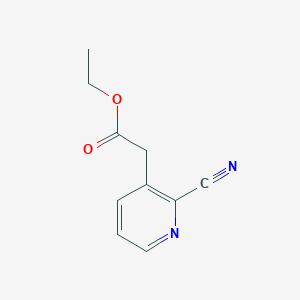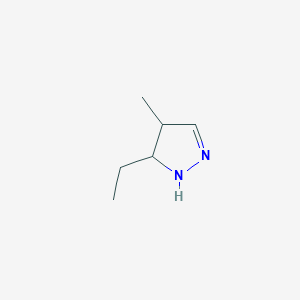
5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of ethylhydrazine with 4-methyl-2-pentanone under acidic conditions . The reaction is usually carried out in ethanol as a solvent at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-diones using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of N-substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrazole-3,5-diones.
Reduction: Hydropyrazole derivatives.
Substitution: N-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential as ligands in coordination chemistry .
Biology: In biological research, pyrazole derivatives are studied for their antimicrobial and antifungal properties. They have shown significant activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities .
Industry: In the industrial sector, pyrazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-1H-pyrazole: Shares a similar core structure but lacks the ethyl and methyl substituents.
1,3,5-Trisubstituted pyrazoles: These compounds have additional substituents at the 1, 3, and 5 positions, offering different chemical and biological properties.
Uniqueness: 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Eigenschaften
CAS-Nummer |
30433-49-9 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
FANJDTZTMMUBNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C=NN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




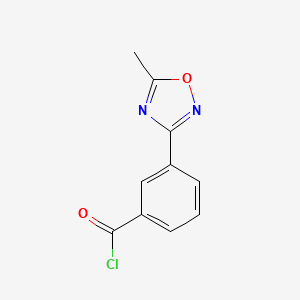
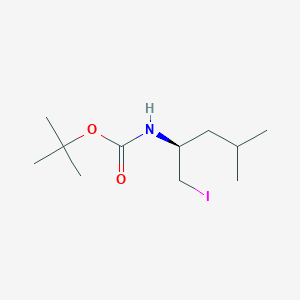
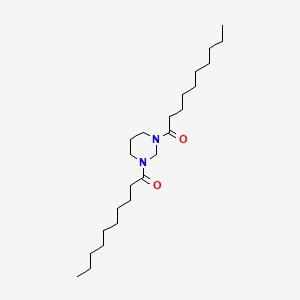
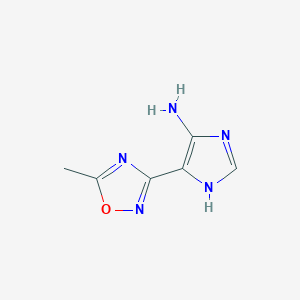

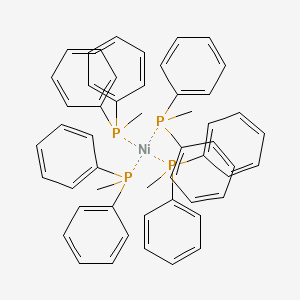
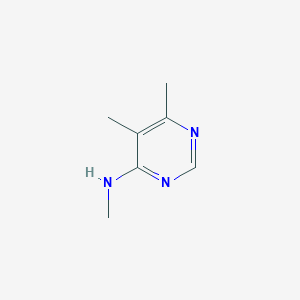
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
